molecular formula C5H8O2 B7766562 delta-Valerolactone CAS No. 26354-94-9

delta-Valerolactone

Cat. No. B7766562
CAS RN: 26354-94-9
M. Wt: 100.12 g/mol
InChI Key: OZJPLYNZGCXSJM-UHFFFAOYSA-N
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Description

Delta-Valerolactone (DVL) is a lactone used as a chemical intermediate in processes such as the production of polyesters . It is a versatile intermediate with a variety of applications, including coatings and dispersing agents .


Synthesis Analysis

Delta-Valerolactone can be synthesized from nonedible lignocellulose biomass through catalytic processes . A highly efficient synthesis of DVL was realized over cheap Cu catalysts through catalytic coupling of 1,5-pentanediol (1,5-PDO) dehydrogenation and ethyl levulinate (EL) hydrogenation . Another method involves ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo [4,4,0]decane-5-ene (TBD) .


Molecular Structure Analysis

The molecular structure of delta-Valerolactone is C5H8O2 . It is a cyclic ester with unique properties that make it suitable for various applications .


Chemical Reactions Analysis

In the synthesis of DVL, the coupling of 1,5-pentanediol (1,5-PDO) dehydrogenation and ethyl levulinate (EL) hydrogenation is observed . Also, DVL can undergo ring-opening polymerization to form polyesters .


Physical And Chemical Properties Analysis

Delta-Valerolactone possesses good thermal stability, with a high boiling point and low vapor pressure . It exhibits excellent solvency power, making it a versatile solvent for a wide range of substances, including both polar and non-polar compounds .

Scientific Research Applications

  • Pharmacological Applications : Delta-Valerolactone has been investigated for its antinociceptive effects. A study found that synthetic delta-valerolactones showed significant antinociceptive effects in mice, comparable to acetylsalicylic acid and acetaminophen. These findings suggest potential analgesic applications of delta-valerolactone derivatives (Amaral et al., 2005).

  • Biodegradable Polymer Applications : Delta-Valerolactone has been used in the synthesis of biodegradable polymers. For example, copolymers of caprolactone with delta-valerolactone have been synthesized for use in biodegradable antifouling coatings. These polymers showed faster degradation than polycaprolactone homopolymer and could be used to release biocides (Faÿ et al., 2006).

  • Ring-Opening Polymerization Catalyst : Research has demonstrated the efficiency of triflylimide as a cationic organocatalyst for the controlled/living ring-opening polymerization of delta-Valerolactone. This process produces poly(delta-valerolactone) with narrow polydispersity, suggesting its potential for creating well-defined polymers (Kakuchi et al., 2010).

  • Enzymatic Synthesis : Enzymatic continuous flow synthesis of thiol-terminated poly(delta-valerolactone) and block copolymers has been studied. This method efficiently produces narrowly dispersed polymers, indicating potential for large-scale production and functional polymer synthesis (Zhu et al., 2018).

  • Renewable Chemical Production : Delta-Valerolactone has been identified as a product in the electrochemical conversion of xylose. This conversion represents a step towards the production of renewable chemicals and biofuels from primary carbohydrate molecules (James et al., 2017).

  • Biocatalysis : A study on the ring-opening polymerization of delta-valerolactone catalyzed by a thermophilic esterase showed efficient polymer production under optimized conditions, providing new insights into biocatalyst-based polymer synthesis (Cao et al., 2012).

Safety And Hazards

Delta-Valerolactone may cause serious eye damage . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Future Directions

Delta-Valerolactone has been explored for its application in drug-carrier systems . It also shows promise in the development of new flexible macromolecular systems for potential biomedical applications .

properties

IUPAC Name

oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJPLYNZGCXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26354-94-9
Record name Poly-δ-valerolactone
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DSSTOX Substance ID

DTXSID6044438
Record name Tetrahydro-2H-pyran-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2H-Pyran-2-one, tetrahydro-
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Product Name

delta-Valerolactone

CAS RN

542-28-9, 26354-94-9
Record name δ-Valerolactone
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Record name Poly-delta-valerolactone
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Record name 5-Valerolactone
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Record name 2H-Pyran-2-one, tetrahydro-
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Record name δ-valerolactone
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Record name DELTA-VALEROLACTONE
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Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
5 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Yield
28%
Yield
11%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
499
Citations
K Duale, M Zięba, P Chaber, DJ Di Fouque… - Molecules, 2018 - mdpi.com
In this study, low molecular weight poly(δ-valerolactone) (PVL) was synthesized through bulk-ring openings polymerization of δ-valerolactone with boric acid (B(OH) 3 ) as a catalyst …
Number of citations: 11 www.mdpi.com
HR Kricheldorf, R Dunsing, A Serra - Macromolecules, 1987 - ACS Publications
Valerolactone was polymerized in nitrobenzene at 20 and 50 C by means of methyl tosylate, methyl methanesulfonate, dimethyl sulfate, methyl triflate, ethyl fluorosulfate, and …
Number of citations: 42 pubs.acs.org
K Shimasaki, T Aida, S Inoue - Macromolecules, 1987 - ACS Publications
(5, 10, 15, 20-Tetraphenylporphinato) aluminum alkoxide ((TPP) AIOR) brought about the “living” polymerization of-valerolactone, while no polymerization took place by (TPP) AICI. The …
Number of citations: 103 pubs.acs.org
T Philip, RL Cook, TB Malloy Jr… - Journal of the …, 1981 - ACS Publications
The microwave spectrum of the title compound has been determined in the gas phase at room temperature, and the Raman spectrum has been determined on the liquid at room …
Number of citations: 56 pubs.acs.org
PA Grieco, K Hiroi, JJ Reap… - The Journal of Organic …, 1975 - ACS Publications
Two routes to the a-methylene-S-valerolactone AB ring system (2) of vernolepin have been developed. The first approach involves a second-order Beckmann fragmentation on oxime 8. …
Number of citations: 45 pubs.acs.org
RF Storey, DC Hoffman - … Chemie/Macromolecular Symposia, 1991 - aquila.usm.edu
… -delta-valerolactone) (PCV) copolymers were synthesized by the diol initiated bulk copolymerization of epsilon-caprolactone (C) and delta-valerolactone … of delta-valerolactone …
Number of citations: 21 aquila.usm.edu
SK Bhattacharyya, DK Nandi - Industrial & Engineering Chemistry, 1959 - ACS Publications
-Valerolactone also is becoming in-creasingly important because of its use in making polyamides. It has been synthesized in Germany (5), but data on operating conditions are not …
Number of citations: 3 pubs.acs.org
TC PURCELL II - 1964 - search.proquest.com
For some time, this laboratory has been engaged in the synthesis of linearly condensed heterocycles 1» 2> 3 by utilization of certain substituted C^-benzylidene-^-and-^-lactones as …
Number of citations: 0 search.proquest.com
E Zink, R Clark, K Grant, J Campbell… - Journal of Undergraduate …, 2005 - osti.gov
… This study describes methods developed for the analysis of gammavalerolactone (GVL), delta-valerolactone (DVL), acephate, and azinphos methyl (structures are shown in Figure 1) in …
Number of citations: 2 www.osti.gov
DK Nandi - 1957 - idr.iitkgp.ac.in
… Delta-valerolactone, which can easily be converted into epsilon - caprolactata, an important … The second part of the thesis is concerned with the synthesis of delta-valerolactone from …
Number of citations: 1 www.idr.iitkgp.ac.in

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